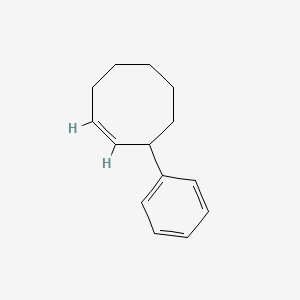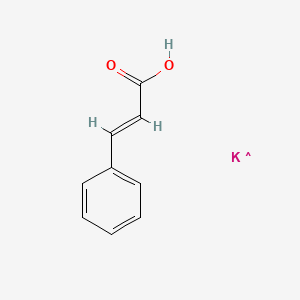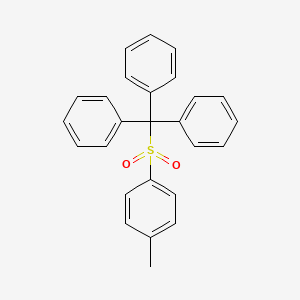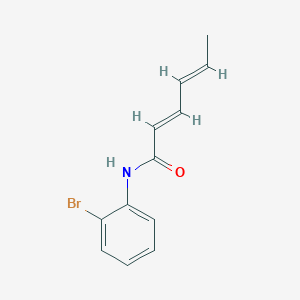
N,N-Diphenylsorbamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diphenylsorbamide is an organic compound with the molecular formula C18H17NO It is known for its unique chemical structure, which includes two phenyl groups attached to a sorbamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenylsorbamide typically involves the reaction of sorbic acid with aniline derivatives under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diphenylsorbamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N,N-Diphenylsorbamide has found applications in several scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a ligand for binding to specific proteins or enzymes.
Medicine: Preliminary studies suggest that this compound may have pharmacological properties, making it a candidate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N,N-Diphenylsorbamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups and the amide moiety play crucial roles in binding to these targets, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diphenylformamide
- N,N-Dimethylbenzamide
- N,N-Diisopropylformamide
Uniqueness
N,N-Diphenylsorbamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and potential applications. Its dual phenyl groups and sorbamide structure make it particularly interesting for research and industrial applications.
Propiedades
Número CAS |
61859-44-7 |
|---|---|
Fórmula molecular |
C18H17NO |
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
(2E,4E)-N,N-diphenylhexa-2,4-dienamide |
InChI |
InChI=1S/C18H17NO/c1-2-3-6-15-18(20)19(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h2-15H,1H3/b3-2+,15-6+ |
Clave InChI |
FJSZBQUNJYVMQX-ZGQXEMDOSA-N |
SMILES isomérico |
C/C=C/C=C/C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CC=CC=CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)





![1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)

![2-[(2-Benzoylanilino)methylene]malononitrile](/img/structure/B11954435.png)


![1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954467.png)


